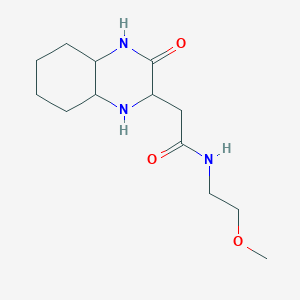
5-(Difluoromethoxy)picolinic acid
Overview
Description
5-(Difluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H5F2NO3. It is a derivative of picolinic acid, featuring a difluoromethoxy group attached to the pyridine ring. This compound appears as a white to off-white crystalline solid and is known for its applications in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 5-(Difluoromethoxy)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are a type of protein that plays a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, which are involved in viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a role in zinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways that involve these proteins .
Pharmacokinetics
The compound’s impact on bioavailability is likely to be significant given its ability to bind to zfps and disrupt zinc binding .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ZFPs . This results in the disruption of viral replication and packaging, as well as normal cell homeostatic functions .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
5-(Difluoromethoxy)picolinic acid plays a significant role in biochemical reactions, particularly in the inhibition of viral entry. It interacts with enzymes and proteins involved in viral membrane fusion, thereby preventing the entry of enveloped viruses into host cells . This compound has been shown to inhibit the entry of viruses such as severe acute respiratory syndrome coronavirus 2 and influenza A virus by targeting viral-cellular membrane fusion . Additionally, this compound interacts with cellular endocytosis pathways, further restricting viral entry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting viral entry, which in turn affects cell signaling pathways and gene expression related to viral infection . This compound has been shown to interfere with the endocytic movement of virions towards the nucleus, thereby preventing viral replication . Furthermore, this compound has been observed to have cytotoxic effects at higher concentrations, impacting cellular metabolism and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to viral particles, compromising their membrane integrity and inhibiting membrane fusion events necessary for viral entry . This compound also interferes with cellular endocytosis, preventing the internalization of viral particles . Additionally, this compound has been shown to inhibit the expression of viral proteins, thereby reducing viral replication and spread .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation . Long-term studies have shown that this compound can have sustained antiviral effects, but its cytotoxicity may also increase with extended exposure . These temporal effects highlight the importance of optimizing dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral activity with minimal cytotoxicity . At higher doses, this compound can cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key players in the kynurenine pathway . This compound can influence metabolic flux and metabolite levels, potentially affecting immune responses and cellular homeostasis . The involvement of this compound in these pathways highlights its potential impact on broader physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its antiviral effects . The compound’s distribution is influenced by its solubility and affinity for cellular components, which can affect its accumulation and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with viral particles and cellular machinery involved in viral entry and replication . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a halogenated picolinic acid derivative, using difluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for 5-(Difluoromethoxy)picolinic acid may involve large-scale difluoromethylation reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Difluoromethoxy)picolinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
5-(Difluoromethoxy)picolinic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGIPBAUKZCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
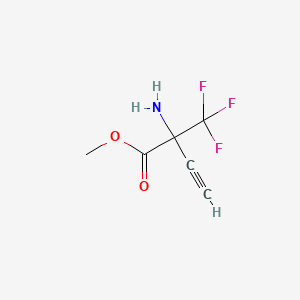

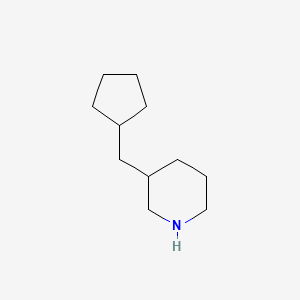
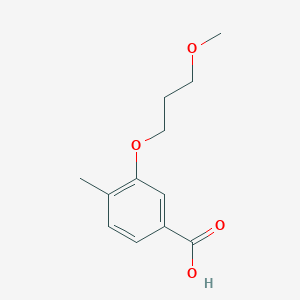
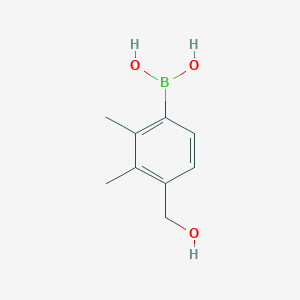
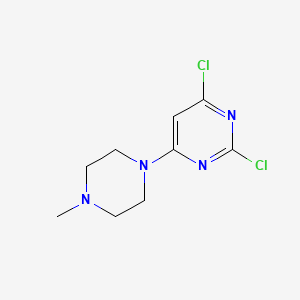
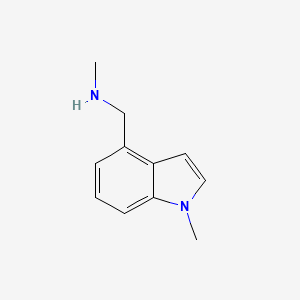
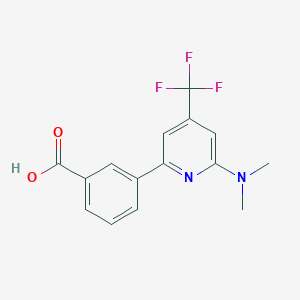
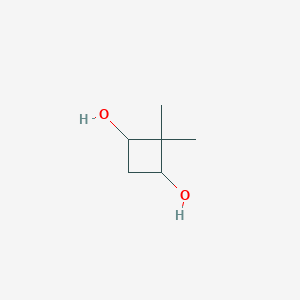
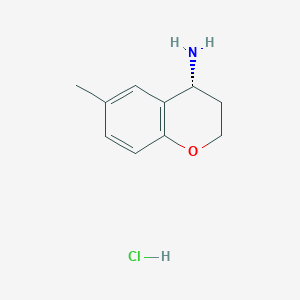
![5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B1456732.png)
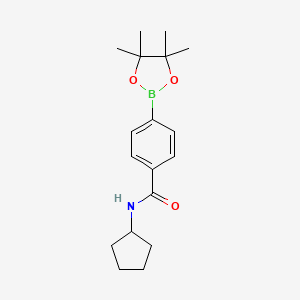
![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)
